molecular formula C5H9NO4 B1247394 Ethyl 3-nitropropanoate CAS No. 3590-37-2

Ethyl 3-nitropropanoate

Cat. No. B1247394
CAS RN: 3590-37-2
M. Wt: 147.13 g/mol
InChI Key: IIJLLHGPEZBIIT-UHFFFAOYSA-N
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Description

Ethyl 3-nitropropanoate, also known as ethyl nitropropionate or ENP, is an aliphatic nitro compound used for a variety of synthetic and industrial applications. It is a colorless liquid with an acrid odor and a melting point of -10°C. Its chemical formula is C3H7NO3 and its molecular weight is 117.09 g/mol. It is an important intermediate in the synthesis of nitro compounds, and is used in the synthesis of various pharmaceuticals, agricultural chemicals, and other compounds.

Scientific Research Applications

Chemical Industry

Ethyl 3-nitropropanoate is extensively employed in the chemical industry. It is used as an intermediate in the synthesis of dyes, pharmaceutical compounds, and insecticides .

Fuels and Solvents

This compound is used as a component in fuels and solvents, contributing to their chemical properties .

Paints, Varnishes, and Coatings

Ethyl 3-nitropropanoate is used in the formulation of paints, varnishes, and other coatings. Its chemical properties enhance the performance and durability of these products .

Nitroalkane Catabolism

In nature, nitronate monooxygenases (NMOs) are key enzymes in nitroalkane catabolism. Ethyl 3-nitropropanoate, being a nitroalkane, can be a substrate for these enzymes .

Defense Mechanisms in Organisms

NMO enzymes, which can act on Ethyl 3-nitropropanoate, are involved in defense mechanisms in different organisms. These enzymes help organisms detoxify nitroalkanes .

Biocatalysts

NMOs, acting on Ethyl 3-nitropropanoate, can be used as biocatalysts. This application is particularly useful in organic synthesis .

Bioremediation

The ability of NMOs to act on Ethyl 3-nitropropanoate can be harnessed for bioremediation purposes. This involves using these enzymes to break down environmental pollutants .

Research and Development

Due to its unique properties, Ethyl 3-nitropropanoate is used in various research and development activities. It serves as a valuable tool for studying enzyme kinetics, reaction mechanisms, and other biochemical processes .

properties

IUPAC Name

ethyl 3-nitropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-2-10-5(7)3-4-6(8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJLLHGPEZBIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473017
Record name Ethyl 3-nitropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-nitropropanoate

CAS RN

3590-37-2
Record name Ethyl 3-nitropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 116 g (0.97 mole) β-nitropropanoic acid (CAS number 504-88-1) in chloroform (1 l) is stirred and treated with 127.5 g (1.07 mole) thionyl chloride. A rapid evolution of gas takes place and the mixture is stirred one hour at room temperature. Ethanol (50 g, 1.07 mole) is added dropwise followed by rapid gas evolution. The mixture is stirred 72 hours, concentrated and distilled to yield ethyl β-nitropropanoate, bp 95°-105° C. at 15 mm. A solution of 182 g (1.84 mole) ethyl acrylate [CAS number 140-88-5] in t-butanol (150 ml) and 10 ml of Triton B is treated at 40° C. with 135.5 g (0.92 mole) of ethyl β-nitropropanoate. Additional portions of Triton B (2 ml×3) and ethyl acrylate (25 g×3) are added over a five-hour period. The mixture is cooled and poured into a solution of 100 ml of concentrated hydrochloric acid in water (1 l). The diethyl-γ-nitro-γ-carboethoxymethylpimelate is extracted using dichloromethane (4×500 ml). The combined extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield an oil. The oil (160 g) is dissolved in ethanol (1.5 l) and treated with hydrogen in the presence of 7 g 20% Pd/C. The mixture is filtered through filter aid and concentrated to yield a mixture of 5-carboethoxyethyl-5-carboethoxymethyl-2-pyrrolidinone (major product), 5-carboethoxymethyl-5-carboxyethyl-2-pyrrolidinone, and 5-carboethoxyethyl-5-carboxymethyl-2-pyrrolidinone as an oil. The oil dissolved in 1 l of 50% ethanol is titrated with a solution of 50% sodium hydroxide with stirring at reflux accompanied by removal of ethanol. The hydrolyzed mixture is neutralized with concentrated hydrochloric acid to yield 5-carboxyethyl-5-carboxymethyl-2-pyrrolidinone in water. The water is removed at reduced pressure and the resulting solid is added to acetic anhydride (1 kg) with stirring. The mixture is heated at 100° C. for 16 hours. The mixture is filtered through filter aid and concentrated at reduced pressure to yield tetrahydro-3,5-dioxo-1H-pyrrolizine-7a(5H) acetic acid anhydride with acetic acid as an oil. The oil is dissolved in a mimimum amount of acetonitrile, an equivalent amount of water is added, and the mixture is stirred 16 hours. The mixture is concentrated at reduced pressure to yield a solid. The solid is recrystallized from acetonitrile to yield tetrahydro- 3,5-dioxo-1H-pyrrolizine-7a(5H)-acetic acid with a melting point of 177°-180° C.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
127.5 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 25 g (0.21 mole) of 3-nitropropionic acid, 300 mL of absolute ethanol and 10 drops of concentrated sulfuric acid is refluxed overnight. The reaction mixture is evaporated, and the residue partitioned between water and ether. The ether layer is washed with water, aqueous sodium bicarbonate solution and brine, then dried over sodium sulfate. The ether is removed in vacuo and the product distilled as a clear liquid to provide 21.54 g (69%) of Ethyl 3-nitropropionate as a clear oil, b.p. 160-165° C. at 120 mm Hg.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Ethyl 3-nitropropanoate in the context of Indigofera endecaphylla toxicity?

A: Research indicates that Indigofera endecaphylla produces a range of 3-nitropropanoic acid derivatives, including Ethyl 3-nitropropanoate. While the study primarily focuses on characterizing these compounds, it suggests their potential role in the plant's toxicity []. This finding highlights the plant's ability to biosynthesize potentially harmful substances, warranting further investigation into their specific toxicological effects.

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